3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H20N2O5 and a molecular weight of 404.426 g/mol . This compound is known for its unique chemical structure, which includes both methoxybenzoyl and carbohydrazonoyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxybenzoic acid with hydrazine to form 3-methoxybenzoyl hydrazide. This intermediate is then reacted with 2-nitrobenzaldehyde under acidic conditions to yield the carbohydrazonoyl derivative. Finally, the product is esterified with 4-methoxybenzoic acid in the presence of a suitable catalyst to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the nitro group can produce amine derivatives .
Scientific Research Applications
3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, 3-(2-(3-Methoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate stands out due to its unique combination of methoxybenzoyl and carbohydrazonoyl groups.
Properties
CAS No. |
769154-20-3 |
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Molecular Formula |
C23H20N2O5 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[3-[(E)-[(3-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H20N2O5/c1-28-19-11-9-17(10-12-19)23(27)30-21-8-3-5-16(13-21)15-24-25-22(26)18-6-4-7-20(14-18)29-2/h3-15H,1-2H3,(H,25,26)/b24-15+ |
InChI Key |
IZZVOEFVIUJJPW-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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